

Compound Identification and Physicochemical Profile

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Compound of Interest

Compound Name: 4-[(Methylamino)methyl]phenol

CAS No.: 78507-19-4

Cat. No.: B3022743

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4-[(Methylamino)methyl]phenol, also known by its IUPAC name 4-(methylaminomethyl)phenol, is a crystalline organic compound.^{[1][2]} Its identity is unequivocally established by its Chemical Abstracts Service (CAS) Registry Number: 78507-19-4.^{[1][2]} The molecule's structure is foundational to its chemical reactivity and potential biological activity, featuring a phenol ring substituted at the para position with a methylamino-methyl group.

Table 1: Physicochemical and Identification Properties

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Synthesis and Characterization

The synthesis of **4-[(Methylamino)methyl]phenol** is most effectively achieved via the Mannich reaction. This classic organic reaction is chosen for its efficiency in aminomethylating acidic protons, such as the one found on the phenolic ring, using formaldehyde and a secondary amine.

Synthetic Workflow: Mannich Reaction

The causality behind this choice of reaction lies in the high reactivity of the phenol ring at the ortho and para positions towards electrophilic aromatic substitution. The Mannich reaction generates an in-situ electrophile (an iminium ion from formaldehyde and methylamine) that readily attacks the electron-rich phenol ring.

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Caption: Proposed synthetic workflow for **4-[(Methylamino)methyl]phenol** via the Mannich reaction.

Detailed Synthesis Protocol

This protocol is a self-validating system; successful isolation of a product with the expected spectral data confirms the reaction's efficacy.

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1.0 eq) in ethanol. Cool the flask to 0°C in an ice bath.
- **Reagent Addition:** To the cooled solution, slowly add aqueous methylamine (1.2 eq) followed by aqueous formaldehyde (1.2 eq). The slow addition is crucial to control the initial exothermic reaction.
- **Reaction:** Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Subsequently, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Carefully neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The choice of ethyl acetate provides a good balance of polarity for extracting the product while leaving inorganic salts in the aqueous layer.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid using flash column chromatography on silica gel.
- **Characterization:** Confirm the identity and purity of the white to yellowish solid product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Potential Biological Activity and Mechanisms of Action

While direct pharmacological data for **4-[(Methylamino)methyl]phenol** is limited, its structural motifs allow for informed hypotheses regarding its potential biological roles. The structure shares features with known bioactive molecules, including biogenic amines and quorum sensing inhibitors.

Structural Analogy to Adrenergic Agents

The compound can be viewed as a structural analog of sympathomimetic amines like synephrine. The core phenethylamine backbone is present, suggesting a potential interaction with adrenergic receptors. Binding to these receptors could elicit a range of physiological responses, making this an important area for screening in drug development.



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Caption: Hypothetical signaling pathway via adrenergic receptor modulation.

Quorum Sensing Inhibition

The isomeric compound, 2-[(Methylamino)methyl]phenol, has been demonstrated to inhibit biofilm formation in *Staphylococcus aureus* by targeting the quorum regulator SarA.^{[4][5]} This precedent strongly suggests that **4-[(Methylamino)methyl]phenol** should be investigated for similar antivirulence properties. The mechanism likely involves competitive binding to the

regulatory protein, thereby down-regulating the expression of virulence factors. This makes the compound a valuable tool for research into novel antimicrobial strategies that circumvent traditional antibiotic resistance.

Tyrosinase Inhibition

Many 4-substituted phenols are known to interact with tyrosinase, the key enzyme in melanin synthesis.[6] These compounds can act as substrates or inhibitors, leading to depigmentation. This class of compounds is studied for treating hyperpigmentation disorders and has potential applications in melanoma therapy by increasing the immunogenicity of melanoma cells.[6] Therefore, evaluating the effect of **4-[(Methylamino)methyl]phenol** on tyrosinase activity is a logical and compelling avenue of research.

Applications in Research and Drug Development

The utility of **4-[(Methylamino)methyl]phenol** extends across several domains:

- **Synthetic Building Block:** It serves as a versatile precursor for the synthesis of more complex molecules, including potential drug candidates, dyes, and polymers.[1] The presence of two reactive sites (the phenolic hydroxyl and the secondary amine) allows for sequential and diverse chemical modifications.
- **Lead Compound Discovery:** As outlined above, its structural characteristics make it a prime candidate for screening in assays for adrenergic activity, quorum sensing inhibition, and tyrosinase modulation.
- **Biochemical Probe:** In biochemical research, it can be used to probe the active sites of enzymes or receptors that recognize phenolic or aminomethyl moieties.[1]

Analytical Methodologies

Rigorous analytical control is essential to ensure the identity, purity, and quality of **4-[(Methylamino)methyl]phenol** for any research application.

Chromatographic Purity Assessment

Protocol: High-Performance Liquid Chromatography (HPLC)

- System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid, TFA), for example, a 30:70 (v/v) ratio. The TFA is critical for good peak shape by protonating the amine.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 275 nm.
- Sample Preparation: Dissolve a precisely weighed sample (~1 mg/mL) in the mobile phase.
- Analysis: Inject 10 μ L and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Structural Confirmation

Table 2: Representative Analytical Techniques for Structural Elucidation



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Safety, Handling, and Storage

Proper handling is imperative to ensure laboratory safety.

- Hazard Identification: The compound is classified as harmful if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation.[2]
- Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1] Work in a well-ventilated fume hood to avoid inhalation of dust.
- Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[1] This prevents oxidation and degradation.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

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